ESI-09

Description

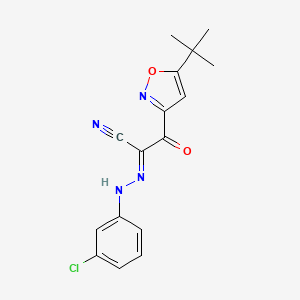

Structure

3D Structure

Properties

IUPAC Name |

(1E)-2-(5-tert-butyl-1,2-oxazol-3-yl)-N-(3-chloroanilino)-2-oxoethanimidoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN4O2/c1-16(2,3)14-8-12(21-23-14)15(22)13(9-18)20-19-11-6-4-5-10(17)7-11/h4-8,19H,1-3H3/b20-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEATJQGQHDURZ-DEDYPNTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)C(=O)C(=NNC2=CC(=CC=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=NO1)C(=O)/C(=N/NC2=CC(=CC=C2)Cl)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ESI-09: A Technical Guide to its Mechanism of Action on EPAC Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exchange proteins directly activated by cAMP (EPAC) have emerged as critical mediators of cyclic AMP signaling, operating independently of the well-characterized protein kinase A (PKA) pathway. The two isoforms, EPAC1 and EPAC2, are guanine nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2, thereby regulating a multitude of cellular processes including cell adhesion, proliferation, differentiation, and insulin secretion. The development of specific inhibitors for EPAC proteins is crucial for dissecting their physiological roles and for their potential as therapeutic targets. ESI-09, a non-cyclic nucleotide antagonist, has been identified as a valuable tool for selectively inhibiting EPAC activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its interaction with EPAC proteins, its effects on downstream signaling, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor of both EPAC1 and EPAC2.[1][2] It directly competes with the endogenous second messenger, cyclic AMP (cAMP), for binding to the cyclic nucleotide-binding (CNB) domain of the EPAC proteins.[2][3] By occupying this site, this compound prevents the cAMP-induced conformational change that is necessary for the activation of EPAC's GEF activity. Consequently, EPAC remains in its inactive state, unable to catalyze the exchange of GDP for GTP on its substrate, the small G protein Rap1. This competitive nature means that the inhibitory effect of this compound can be overcome by increasing concentrations of cAMP.[1]

Molecular docking studies have provided insights into the binding mode of this compound within the CNB domain of both EPAC1 and EPAC2, revealing favorable hydrophobic and hydrogen bonding interactions with key residues.[4] While it inhibits both isoforms, this compound exhibits a slight preference for EPAC2 over EPAC1.[5][6]

It is important to note that at high concentrations (typically above 25 µM), this compound has been reported to exhibit non-specific effects, including protein denaturation.[1][7] Therefore, a "therapeutic window" of 1-10 µM is recommended for in vitro and in vivo studies to ensure specific inhibition of EPAC proteins.[1]

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | EPAC1 | EPAC2 | Reference |

| IC50 (GEF Activity) | 3.2 µM | 1.4 µM | [5][6] |

| IC50 (8-NBD-cAMP Binding) | - | 10 µM | [4] |

Table 1: In vitro inhibitory potency of this compound against EPAC1 and EPAC2.

| Parameter | Value | Reference |

| Selectivity over PKA | >100-fold | [5] |

Table 2: Selectivity of this compound for EPAC over Protein Kinase A (PKA).

Downstream Signaling Consequences

By inhibiting EPAC's GEF activity towards Rap1, this compound effectively blocks the downstream signaling cascades initiated by EPAC activation.

Inhibition of Rap1 Activation

The primary consequence of this compound action is the prevention of Rap1 activation. In its inactive, GDP-bound state, Rap1 cannot interact with its downstream effectors. This compound's inhibition of EPAC ensures that Rap1 remains in this "off" state, even in the presence of stimuli that would normally elevate intracellular cAMP levels. This has been demonstrated in various cell types where this compound blocks EPAC-mediated Rap1 activation.[5]

Impact on Akt Phosphorylation

EPAC activation has been shown to lead to the phosphorylation and activation of the protein kinase Akt (also known as Protein Kinase B). This compound effectively blocks this EPAC-mediated Akt phosphorylation at key residues such as Threonine 308 and Serine 473.[5] This inhibition is specific to the EPAC pathway, as this compound does not affect Akt phosphorylation induced by other stimuli, such as epidermal growth factor (EGF).[5]

The following diagram illustrates the core mechanism of this compound action on the EPAC signaling pathway.

Caption: this compound competitively inhibits cAMP binding to EPAC, preventing Rap1 activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay measures the ability of EPAC to catalyze the exchange of GDP for GTP on Rap1. The inhibition of this activity by this compound is a direct measure of its potency.

Protocol:

-

Reagents:

-

Purified recombinant full-length human EPAC1 or mouse EPAC2.

-

Purified recombinant C-terminally truncated Rap1B (amino acids 1-167).

-

BODIPY-GDP (fluorescent GDP analog).

-

Guanosine 5'-diphosphate (GDP).

-

cAMP.

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT.

-

-

Procedure:

-

Prepare a reaction mixture containing 500 nM Rap1b pre-loaded with BODIPY-GDP and 200 nM EPAC1 or EPAC2 in the assay buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the exchange reaction by adding a fixed concentration of cAMP (e.g., 20 µM).

-

Monitor the decrease in fluorescence intensity over time using a microplate reader. The exchange of BODIPY-GDP for unlabeled GDP in the buffer results in a decrease in fluorescence.

-

Calculate the initial rates of the reaction at each this compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

The following diagram illustrates the workflow for the in vitro GEF activity assay.

Caption: Workflow for the in vitro EPAC GEF activity assay.

8-NBD-cAMP Competition Binding Assay

This assay directly measures the ability of this compound to compete with a fluorescent cAMP analog for binding to the EPAC CNB domain.

Protocol:

-

Reagents:

-

Purified recombinant EPAC2.

-

8-NBD-cAMP (fluorescent cAMP analog).

-

This compound.

-

cAMP (for positive control).

-

Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

-

Procedure:

-

In a 96-well microplate, prepare a reaction mix containing 50 nM EPAC2 and 60 nM 8-NBD-cAMP in the assay buffer.

-

Add varying concentrations of this compound or unlabeled cAMP to the wells.

-

Incubate the plate at room temperature.

-

Measure the fluorescence polarization or intensity using a microplate reader with excitation and emission wavelengths appropriate for 8-NBD-cAMP (e.g., 470 nm excitation/540 nm emission).

-

The displacement of 8-NBD-cAMP by this compound or cAMP will result in a decrease in fluorescence polarization or a change in fluorescence intensity.

-

Calculate the IC50 value for this compound by plotting the percentage of displacement against the logarithm of the this compound concentration.

-

Cellular Assays: Western Blot for Akt Phosphorylation

This assay assesses the effect of this compound on EPAC-mediated downstream signaling in a cellular context.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., AsPC-1 pancreatic cancer cells) to 70-80% confluency.

-

Serum-starve the cells for 24 hours.

-

Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 5 minutes).

-

Stimulate the cells with an EPAC-specific activator, such as 8-pCPT-2'-O-Me-cAMP (007-AM), for a short period (e.g., 15 minutes). Include a negative control (no stimulation) and a positive control (007-AM stimulation without this compound).

-

-

Protein Extraction and Quantification:

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473 and anti-phospho-Akt Thr308) and total Akt (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities to determine the relative levels of Akt phosphorylation.

-

The following diagram illustrates the logical relationship of this compound's action from receptor binding to cellular response.

References

- 1. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical and Pharmacological Characterizations of this compound Based EPAC Inhibitors: Defining the this compound “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. The future of EPAC-targeted therapies: agonism versus antagonism - PMC [pmc.ncbi.nlm.nih.gov]

ESI-09 Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Core Structure, Signaling Pathways, and Experimental Protocols for the Epac Inhibitor ESI-09

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for this compound, a potent and selective inhibitor of the Exchange Proteins Directly Activated by cAMP (Epac). This compound serves as a crucial pharmacological tool for investigating Epac-mediated signaling and as a promising scaffold for the development of novel therapeutics targeting a range of pathologies, including cancer, inflammatory disorders, and cardiovascular diseases. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of signal transduction and medicinal chemistry.

Introduction to this compound and the Epac Signaling Pathway

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that governs a myriad of physiological processes. Its effects are primarily mediated through two families of intracellular receptors: Protein Kinase A (PKA) and the Exchange Proteins Directly Activated by cAMP (Epac1 and Epac2). While the role of PKA has been extensively studied, the significance of Epac proteins as independent mediators of cAMP signaling has gained increasing attention. Epac proteins function as guanine nucleotide exchange factors (GEFs) for the small G-proteins Rap1 and Rap2, thereby activating downstream signaling cascades that control cell adhesion, migration, proliferation, and inflammation.

This compound emerged from high-throughput screening as a non-cyclic nucleotide antagonist of Epac proteins.[1] It competitively inhibits the binding of cAMP to the cyclic nucleotide-binding (CNB) domain of both Epac1 and Epac2, with IC50 values of 3.2 μM and 1.4 μM, respectively, and exhibits over 100-fold selectivity against PKA.[2][3] This selectivity makes this compound an invaluable tool for dissecting the specific contributions of the Epac pathway in various cellular contexts.

The Epac Signaling Cascade

The canonical Epac signaling pathway is initiated by the binding of an agonist to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase (AC) and the subsequent production of cAMP from ATP. cAMP then directly binds to the CNB domain of Epac, inducing a conformational change that relieves autoinhibition and activates its GEF function. Activated Epac facilitates the exchange of GDP for GTP on Rap1, a small GTPase. GTP-bound Rap1 then interacts with a variety of downstream effectors, including PLCε, to propagate the signal.

This compound Structure-Activity Relationship (SAR)

The core structure of this compound is 2-(5-(tert-butyl)isoxazol-3-yl)-2-oxo-N-phenyl-acetohydrazonoyl cyanide.[4] SAR studies have revealed that modifications to the 3-chlorophenyl moiety of this compound significantly impact its inhibitory potency.[4] The presence and position of the chloro-substituent are critical for activity.

Quantitative SAR Data

The following table summarizes the inhibitory activity of this compound and its key analogs against Epac1 and Epac2. The data highlights the importance of the substitution pattern on the phenyl ring for potent Epac inhibition.

| Compound | R-group (Substitution on Phenyl Ring) | Epac1 IC50 (μM) | Epac2 IC50 (μM) | Reference |

| This compound | 3-Cl | 3.2 | 1.4 | [2][3] |

| Analog 1 | H | > 50 | > 50 | [4] |

| Analog 2 | 2-Cl | 15.3 | 7.8 | [4] |

| Analog 3 | 4-Cl | 12.1 | 6.2 | [4] |

| Analog 4 | 2,3-diCl | 4.8 | 2.5 | [4] |

| Analog 5 | 3,4-diCl | 5.5 | 2.9 | [4] |

| Analog 6 | 3,5-diCl | 2.9 | 1.3 | [4] |

| Analog 7 | 3-F | 8.9 | 4.1 | [4] |

| Analog 8 | 3-Br | 4.1 | 2.0 | [4] |

| Analog 9 | 3-CH3 | 18.2 | 9.5 | [4] |

SAR Summary and Logical Relationships

The SAR data reveals several key trends:

-

Unsubstituted Phenyl Ring: The complete removal of the chloro substituent (Analog 1) results in a dramatic loss of activity, demonstrating the necessity of a substituent at this position.[4]

-

Monosubstitution:

-

Substitution at the meta- (3-) position with a chloro group (this compound) provides the most potent monosubstituted analog.[4]

-

Substitution at the ortho- (2-) or para- (4-) position leads to a significant decrease in potency compared to the meta-position.[4]

-

The nature of the halogen at the meta-position influences activity, with Br > Cl > F.[4]

-

A methyl group at the meta-position is poorly tolerated compared to a halogen.[4]

-

-

Disubstitution:

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR analysis of this compound.

Synthesis of this compound Analogs

A general and efficient synthesis for this compound and its analogs has been developed. The key steps involve the formation of a 3,5-disubstituted isoxazole, followed by the generation of a cyanomethyl ketone intermediate, and finally, a coupling reaction with the appropriately substituted aryldiazonium salt.

Experimental Workflow for this compound Analog Synthesis:

Epac Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay measures the ability of this compound and its analogs to inhibit the cAMP-stimulated GEF activity of Epac. The assay relies on the change in fluorescence of a BODIPY-FL-GTPγS analog upon binding to the Rap1 protein.

Protocol:

-

Reagents:

-

Purified recombinant Epac1 or Epac2 protein.

-

Purified recombinant Rap1b protein.

-

BODIPY-FL-GTPγS.

-

cAMP.

-

This compound or analog dissolved in DMSO.

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM MgCl2, 1 mM DTT.

-

-

Procedure:

-

In a 96-well black plate, add assay buffer containing Epac protein (final concentration ~100 nM) and Rap1b (final concentration ~500 nM).

-

Add varying concentrations of this compound or its analogs (typically from a 10 mM stock in DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Initiate the reaction by adding a mixture of cAMP (final concentration ~10 μM) and BODIPY-FL-GTPγS (final concentration ~200 nM).

-

Monitor the increase in fluorescence intensity (excitation ~485 nm, emission ~520 nm) over time at room temperature using a fluorescence plate reader.

-

The initial rate of the reaction is determined from the linear portion of the fluorescence curve.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

8-NBD-cAMP Competition Binding Assay

This assay directly measures the ability of this compound and its analogs to compete with a fluorescently labeled cAMP analog, 8-NBD-cAMP, for binding to the CNB domain of Epac.

Protocol:

-

Reagents:

-

Purified recombinant Epac1 or Epac2 protein (or the isolated CNB domain).

-

8-NBD-cAMP.

-

This compound or analog dissolved in DMSO.

-

Assay buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM MgCl2.

-

-

Procedure:

-

In a 96-well black plate, add assay buffer containing Epac protein (final concentration ~200 nM).

-

Add varying concentrations of this compound or its analogs.

-

Add 8-NBD-cAMP to a final concentration of ~100 nM.

-

Incubate the plate at room temperature for 30-60 minutes in the dark.

-

Measure the fluorescence polarization or fluorescence intensity (excitation ~470 nm, emission ~535 nm) using a suitable plate reader.

-

A decrease in fluorescence signal indicates displacement of 8-NBD-cAMP by the inhibitor.

-

IC50 values are determined by plotting the percentage of displacement against the logarithm of the inhibitor concentration.

-

Conclusion and Future Directions

The structure-activity relationship of this compound has been well-characterized, providing a clear roadmap for the design of more potent and selective Epac inhibitors. The critical role of the 3-chlorophenyl moiety and the tolerance for specific disubstitution patterns offer valuable insights for medicinal chemists. The detailed experimental protocols provided herein serve as a practical guide for researchers seeking to evaluate novel Epac modulators.

Future efforts in this area may focus on:

-

Improving Isoform Selectivity: While this compound is selective for Epac over PKA, developing inhibitors with greater selectivity between Epac1 and Epac2 remains a key objective.

-

Enhancing Drug-like Properties: Further optimization of the this compound scaffold to improve pharmacokinetic and pharmacodynamic properties will be crucial for translating these findings into clinical candidates.

-

Exploring Novel Scaffolds: While the current scaffold is promising, the discovery of structurally distinct Epac inhibitors could lead to compounds with different modes of action or improved properties.

References

- 1. Epac: new emerging cAMP-binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis of this compound, A Novel Non-cyclic Nucleotide EPAC Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Efficient Synthesis of this compound, A Novel Non-cyclic Nucleotide EPAC Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

ESI-09 Target Validation in Specific Cell Types: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the validation of ESI-09 as a potent and selective inhibitor of the Exchange Protein Directly Activated by cAMP (EPAC). This compound serves as a critical tool for elucidating the physiological and pathological roles of EPAC signaling in various cellular contexts. This document details the mechanism of action of this compound, its effects in diverse cell types, and provides detailed protocols for key validation experiments.

Introduction to this compound and its Target, EPAC

Cyclic AMP (cAMP) is a ubiquitous second messenger that classically mediates its effects through Protein Kinase A (PKA). However, the discovery of EPAC as a direct cAMP effector has unveiled a parallel signaling pathway with distinct downstream consequences. EPAC proteins, comprising EPAC1 and EPAC2, function as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2, thereby regulating a multitude of cellular processes including cell adhesion, migration, proliferation, and apoptosis.[1][2]

This compound is a cell-permeable small molecule inhibitor that acts as a competitive antagonist at the cAMP-binding domain of both EPAC1 and EPAC2.[3] Its selectivity for EPAC over PKA makes it an invaluable pharmacological tool for dissecting EPAC-specific signaling events.

Quantitative Data: this compound Potency and Selectivity

The inhibitory activity of this compound against EPAC isoforms and its selectivity over PKA have been quantified in various studies. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.

| Target | IC50 (µM) | Assay Conditions | Reference |

| EPAC1 | 3.2 | Cell-free assay | |

| EPAC2 | 1.4 | Cell-free assay | |

| EPAC1 | 10.8 | In the presence of 20 µM cAMP | [2] |

| EPAC2 | 4.4 | In the presence of 20 µM cAMP | [2][3] |

| PKA | >100 | Cell-free assay |

Table 1: In Vitro Inhibitory Potency of this compound

| Cell Line | Effect | This compound Concentration | Reference |

| Pancreatic Cancer (AsPC-1, PANC-1) | Inhibition of migration and invasion | 5-15 µM | [1] |

| Pancreatic Cancer (PANC-1, MiaPaCa-2) | Synergistic inhibition of cell viability with Lithium | 10 µM | [4] |

| Breast Cancer (MCF-7) | Induction of apoptosis | 50 µM | [5] |

| Breast Cancer (MCF-7) | Cell cycle arrest (Sub-G1) | 10-50 µM | [6] |

| Schwann Cells | Inhibition of differentiation and myelination | Not specified | |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Reduction of intracellular bacterial counts | Not specified |

Table 2: Cellular Effects of this compound in Specific Cell Types

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving EPAC and the experimental workflows used to validate the effects of this compound.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 4. kumc.edu [kumc.edu]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

foundational research on ESI-09's molecular interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the foundational research surrounding the molecular interactions of ESI-09, a potent and selective inhibitor of the Exchange protein directly activated by cAMP (EPAC). This compound has emerged as a critical tool for dissecting the nuanced roles of EPAC proteins in various signaling pathways and holds therapeutic potential in a range of diseases. This document summarizes key quantitative data, details the experimental protocols used to elucidate these interactions, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Molecular Interaction: Competitive Inhibition of EPAC

This compound functions as a competitive antagonist of cAMP binding to both EPAC1 and EPAC2 isoforms.[1] By directly competing with the endogenous second messenger cAMP for the cyclic nucleotide-binding domain (CNBD) of EPAC, this compound effectively prevents the conformational changes required for EPAC activation and its subsequent guanine nucleotide exchange factor (GEF) activity towards its downstream targets, primarily the small G-proteins Rap1 and Rap2.[2][3] This mechanism of action has been substantiated through a variety of biochemical and biophysical assays.

Quantitative Analysis of this compound's Interaction with EPAC

The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key data from foundational studies.

| Parameter | EPAC1 | EPAC2 | Selectivity | Reference |

| IC50 (GEF Activity) | 3.2 µM | 1.4 µM | >100-fold over PKA | [1] |

| IC50 (GEF Activity, 20 µM cAMP) | 10.8 µM | 4.4 µM | - | [4] |

Table 1: Inhibitory Potency of this compound against EPAC1 and EPAC2. The IC50 values represent the concentration of this compound required to inhibit 50% of the EPAC-mediated guanine nucleotide exchange activity. The selectivity highlights the compound's specificity for EPAC over the other major cAMP effector, Protein Kinase A (PKA).

| Technique | Observation | Conclusion | Reference |

| Thermal Shift Assay | Dose-dependent decrease in the melting temperature (Tm) of EPAC2 at high concentrations (>25 µM). | At high concentrations, this compound can act as a non-specific protein denaturant. | [4][5] |

| NMR Spectroscopy | Residue-dependent chemical shift changes in 15N-labeled EPAC1h (149-318) upon this compound binding, with well-dispersed peaks preserved at lower concentrations. | This compound interacts specifically with the cAMP-binding domain of EPAC1 without causing denaturation at pharmacologically relevant concentrations. | [4] |

Table 2: Biophysical Characterization of the this compound-EPAC Interaction. These studies provide further evidence for a specific binding interaction at lower concentrations, while also defining a "therapeutic window" to avoid off-target effects due to protein denaturation at higher concentrations.

Signaling Pathways Modulated by this compound

This compound, by inhibiting EPAC, modulates a variety of downstream signaling cascades. The primary pathway involves the prevention of Rap1 and Rap2 activation.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound's molecular interactions are provided below.

Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay biochemically determines the ability of EPAC to catalyze the exchange of GDP for GTP on Rap1.

Methodology:

-

Reagent Preparation: Purified full-length EPAC1 or EPAC2 and Rap1B(1-167) loaded with BODIPY-GDP are prepared. The assay buffer consists of 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, and 1 mM DTT.[4]

-

Reaction Setup: The assay is performed in a 96-well plate. 500 nM Rap1b-BODIPY-GDP and 200 nM EPAC1 or EPAC2 are mixed in the assay buffer containing 50 µM GDP and the desired concentrations of this compound.[4]

-

Reaction Initiation and Monitoring: The exchange reaction is initiated by the addition of cAMP (e.g., 20 µM for inhibition studies). The decrease in fluorescence, resulting from the displacement of BODIPY-GDP by unlabeled GDP, is monitored in real-time using a fluorescence plate reader with excitation and emission wavelengths set at 485 nm and 515 nm, respectively.[4]

-

Data Analysis: The observed reaction rate constant (kobs) is obtained by fitting the fluorescence decay curve to a single exponential equation. For inhibition studies, the relative GEF activity is calculated and plotted against the this compound concentration to determine the IC50 value.[4]

Thermal Shift Assay (Thermal Denaturation Assay)

This assay assesses the effect of a ligand on the thermal stability of a protein.

Methodology:

-

Reaction Mixture: A 25 µl reaction mix is prepared in a 96-well real-time PCR plate containing 0.1 mg/ml of purified EPAC2, SYPRO Orange dye (1:1000 dilution of the stock), and varying concentrations of this compound (e.g., 1 µM to 20 µM).[4]

-

Thermal Denaturation: The fluorescence intensity is monitored over a temperature range from 11°C to 80°C with a linear temperature gradient (0.5°C/30 s) using a real-time PCR detection system. The excitation and emission wavelengths are set at 560-590 nm and 610-650 nm, respectively.[4]

-

Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is calculated by fitting the sigmoidal melt curve to the Boltzmann equation using appropriate software.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level insights into the binding interaction between this compound and EPAC.

Methodology:

-

Protein Preparation: 15N-labeled EPAC1h (amino acids 149-318) is expressed and purified.[4]

-

Sample Preparation: {15N, 1H} Heteronuclear Single Quantum Coherence (HSQC) spectra are acquired for a 100 µM sample of 15N-labeled EPAC1h in the absence and presence of varying concentrations of unlabeled this compound (e.g., 50 µM and 500 µM).[4]

-

Data Acquisition and Analysis: Spectra are recorded on an NMR spectrometer. Changes in the chemical shifts of specific residues upon the addition of this compound are analyzed to map the binding site and confirm the specificity of the interaction. The preservation of well-dispersed peaks indicates that the protein remains folded.[4]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the real-time binding kinetics and affinity of this compound to EPAC.

Methodology:

-

Ligand Immobilization: Purified EPAC protein is covalently immobilized on a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry. This involves the activation of the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the injection of the EPAC protein in a low pH buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent bond formation. Finally, any remaining active sites are blocked with ethanolamine.

-

Analyte Injection: this compound, dissolved in a suitable running buffer (e.g., PBS with a small percentage of DMSO to ensure solubility), is injected at various concentrations over the immobilized EPAC surface.

-

Binding Measurement: The change in the refractive index at the sensor surface, which is proportional to the mass of this compound binding to EPAC, is monitored in real-time and recorded as a sensorgram.

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is then calculated as the ratio of koff/kon.

Conclusion

The foundational research on this compound's molecular interactions has firmly established it as a specific and competitive inhibitor of EPAC1 and EPAC2. The quantitative data and detailed experimental protocols outlined in this guide provide a comprehensive understanding of its mechanism of action. The use of this compound within its defined "therapeutic window" is crucial to avoid non-specific effects. As a well-characterized molecular probe, this compound will continue to be an invaluable tool for researchers and drug development professionals in elucidating the complex roles of EPAC signaling in health and disease.

References

- 1. Exchange protein directly activated by cAMP (EPAC) interacts with the light chain (LC) 2 of MAP1A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 4. researchgate.net [researchgate.net]

- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Methodological & Application

ESI-09 Protocol for In Vitro Cell Culture Experiments: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

ESI-09 is a cell-permeable small molecule that functions as a specific inhibitor of the Exchange Protein Directly Activated by cAMP (EPAC). It selectively targets both EPAC1 and EPAC2 isoforms, demonstrating over 100-fold selectivity against Protein Kinase A (PKA), another key mediator of cAMP signaling.[1][2] this compound competitively binds to the cAMP binding domain of EPAC proteins, thereby inhibiting their guanine nucleotide exchange factor (GEF) activity.[3][4] This inhibitory action blocks the activation of downstream effectors such as Rap1 and Akt.[1][5] These application notes provide detailed protocols for the use of this compound in various in vitro cell culture experiments to investigate EPAC signaling pathways and their roles in cellular processes.

Mechanism of Action

Cyclic AMP (cAMP) is a ubiquitous second messenger that regulates numerous cellular functions. Its effects are primarily mediated through two families of intracellular receptors: PKA and EPAC. Upon binding cAMP, EPAC proteins undergo a conformational change that activates their GEF domain, which in turn catalyzes the exchange of GDP for GTP on small G proteins of the Rap family (Rap1 and Rap2). Activated Rap proteins then modulate a variety of downstream signaling pathways, influencing processes such as cell adhesion, migration, proliferation, and apoptosis.[5][6] this compound specifically antagonizes the binding of cAMP to EPAC, thus preventing its activation and the subsequent downstream signaling events.

Data Presentation

This compound Inhibitory Concentrations

| Target | IC50 Value (µM) | Assay Conditions | Reference |

| EPAC1 | 3.2 | Cell-free assay | [1][7] |

| EPAC2 | 1.4 | Cell-free assay | [1][7] |

| EPAC1 | 10.8 | In the presence of 20 µM cAMP | [3][7] |

| EPAC2 | 4.4 | In the presence of 20 µM cAMP | [3] |

In Vitro Cellular Effects of this compound

| Cell Line | Treatment | Effect | Reference |

| PANC-1, MiaPaCa-2 | 0-10 µM this compound for 48h | Dose-dependent inhibition of cell viability | [6] |

| PANC-1, MiaPaCa-2 | Combination of LiCl (0-10 mM) and this compound (0-10 µM) for 48h | Synergistic inhibition of cell proliferation and survival | [6][8] |

| AsPC-1 | 1 µM, 10 µM this compound for 5 minutes | Inhibition of EPAC-mediated Akt phosphorylation | [7] |

| INS-1 | 5 µM, 10 µM this compound | Inhibition of EPAC2-mediated insulin secretion | [7] |

| AsPC-1, PANC-1 | 5 µM, 10 µM this compound | Inhibition of pancreatic cancer cell migration | [7][9] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Significant reduction in intracellular and total bacterial counts | [1] |

| Schwann Cells (SC) | 20 µM this compound for 3-10 days | Antagonized cAMP-induced differentiation and myelin formation | [10] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder (MW: 330.77 g/mol )

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

This compound has limited aqueous solubility.[3] It is recommended to prepare a stock solution in DMSO.[3]

-

To prepare a 10 mM stock solution, dissolve 3.31 mg of this compound powder in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming at 37°C for 10 minutes or sonication may aid in dissolution.[7]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to several months.[7]

Note on Working Concentrations: The effective concentration of this compound in cell culture typically ranges from 1 to 20 µM.[11] It is crucial to keep the final DMSO concentration in the cell culture medium below 0.1% to avoid solvent-induced cytotoxicity. A "therapeutic window" for this compound has been suggested to be between 1-10 µM to avoid potential off-target effects at higher concentrations.[11]

Cell Viability Assay (e.g., MTT Assay)

Objective: To determine the effect of this compound on cell proliferation and viability.

Materials:

-

Cells of interest (e.g., PANC-1, MiaPaCa-2 pancreatic cancer cells)

-

Complete culture medium

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or isopropanol with HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

The next day, treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µM) for the desired time period (e.g., 24, 48, or 72 hours).[6] Include a vehicle control (DMSO) at the highest concentration used for this compound dilution.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Akt Phosphorylation

Objective: To assess the inhibitory effect of this compound on EPAC-mediated Akt activation.

Materials:

-

Cells of interest (e.g., AsPC-1 pancreatic cancer cells)

-

Serum-free medium

-

This compound stock solution

-

EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP, also known as 007-AM)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with desired concentrations of this compound (e.g., 1, 10 µM) or vehicle for 15-30 minutes.[5][7]

-

Stimulate the cells with an EPAC activator (e.g., 10 µM 007-AM) for 5-10 minutes.[5]

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE, protein transfer, and immunoblotting according to standard protocols.

-

Probe the membrane with primary antibodies against phosphorylated and total Akt, as well as a loading control.

-

Incubate with the appropriate secondary antibody and visualize the protein bands using a chemiluminescent detection system.

Cell Migration Assay (Transwell Assay)

Objective: To evaluate the effect of this compound on cancer cell migration.

Materials:

-

Cells of interest (e.g., AsPC-1, PANC-1)

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

This compound stock solution

-

Cotton swabs

-

Fixation and staining solutions (e.g., methanol and crystal violet)

Procedure:

-

Pre-treat a suspension of serum-starved cells with this compound (e.g., 5, 10 µM) or vehicle for 15 minutes.[5]

-

Add complete medium to the lower chamber of the 24-well plate.

-

Seed the pre-treated cells in serum-free medium into the upper chamber of the Transwell inserts.

-

Incubate for 12-24 hours at 37°C.

-

After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

Conclusion

This compound is a valuable pharmacological tool for the in vitro investigation of EPAC-mediated signaling pathways. Its specificity for EPAC over PKA allows for the dissection of cAMP signaling cascades. The protocols outlined above provide a framework for studying the effects of this compound on various cellular processes, including proliferation, survival, signaling, and migration. Researchers should carefully optimize experimental conditions, such as this compound concentration and treatment duration, for their specific cell type and experimental question.

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Biochemical and Pharmacological Characterizations of this compound Based EPAC Inhibitors: Defining the this compound “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. apexbt.com [apexbt.com]

- 8. Lithium and an EPAC-specific inhibitor this compound synergistically suppress pancreatic cancer cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ESI 09 | EPAC | Tocris Bioscience [tocris.com]

- 10. Item - Antagonistic action of the EPAC inhibitor, this compound, on cAMP-induced SC differentiation and myelin sheath formation. - Public Library of Science - Figshare [plos.figshare.com]

- 11. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ESI-09 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of ESI-09 stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent. This compound is a potent and selective inhibitor of the Exchange protein directly activated by cAMP (EPAC) 1 and 2, making it a valuable tool for studying cAMP-mediated signaling pathways independent of Protein Kinase A (PKA).

Chemical Properties and Solubility

This compound is a non-cyclic nucleotide antagonist of EPAC1 and EPAC2.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 330.77 g/mol | [1][3] |

| Formula | C₁₆H₁₅ClN₄O₂ | [1][3] |

| Appearance | Yellow to orange solid | [1] |

| Solubility in DMSO | ≥33.1 mg/mL to 100 mg/mL | [2][4] |

| Solubility in Water | Insoluble | [2][4] |

| Storage (Powder) | -20°C for up to 3 years | [2][5] |

Mechanism of Action

This compound acts as a competitive inhibitor at the cAMP-binding domain of EPAC proteins, thereby preventing the activation of EPAC-mediated signaling pathways.[6][7] It exhibits selectivity for EPAC proteins over PKA.[2] The half-maximal inhibitory concentrations (IC₅₀) for this compound are provided in the table below.

| Target | IC₅₀ | Reference |

| EPAC1 | 3.2 µM | [1][2][5] |

| EPAC2 | 1.4 µM | [1][2][5] |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 330.77 g/mol = 3.3077 mg

-

-

-

Weigh the this compound powder:

-

Carefully weigh out approximately 3.31 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

-

Add DMSO:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

-

Dissolve the compound:

-

Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming at 37°C for 10 minutes or sonication can aid in dissolution.[4]

-

-

Aliquot and store:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C. Stock solutions are stable for up to 1 year at -20°C and up to 2 years at -80°C.[1]

-

Working Solution Preparation

For cell-based assays, the DMSO stock solution should be diluted to the final desired concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is not toxic to the cells (typically ≤ 0.1%).

Signaling Pathway

The diagram below illustrates the canonical cAMP signaling pathway and the point of inhibition by this compound. Activation of G-protein coupled receptors (GPCRs) leads to the activation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP can then activate both Protein Kinase A (PKA) and EPAC. This compound specifically inhibits the activation of EPAC1 and EPAC2, preventing the downstream activation of Rap GTPases and subsequent cellular responses.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medkoo.com [medkoo.com]

- 4. apexbt.com [apexbt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining the Optimal ESI-09 Concentration for Treating PANC-1 Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for determining and utilizing the optimal concentration of ESI-09, a specific inhibitor of Exchange Protein Directly Activated by cAMP (EPAC), for the treatment of PANC-1 human pancreatic cancer cells. This compound has been shown to inhibit pancreatic cancer cell migration and invasion and can induce growth arrest and apoptosis.[1][2] The optimal concentration of this compound for PANC-1 cells is critical for achieving desired therapeutic effects while minimizing off-target effects. These guidelines synthesize data from published studies and provide standardized protocols for cell culture, viability assays, apoptosis analysis, and investigation of downstream signaling pathways.

Introduction

Pancreatic cancer is a highly aggressive malignancy with limited therapeutic options.[1][3] The cyclic AMP (cAMP) signaling pathway has emerged as a potential therapeutic target.[1] this compound is a small molecule inhibitor that selectively targets EPAC1 and EPAC2, key mediators of cAMP signaling, with IC50 values of 3.2 µM and 1.4 µM, respectively.[4][5] By inhibiting EPAC, this compound can modulate downstream signaling pathways involved in cell proliferation, migration, and survival.[4][6] In pancreatic cancer cells, this compound has been demonstrated to inhibit migration and invasion.[2][6] Furthermore, studies have shown that this compound can synergize with other agents to suppress pancreatic cancer cell proliferation and survival.[1][3] This document outlines the necessary procedures to determine the optimal this compound concentration for achieving these anti-cancer effects in the PANC-1 cell line.

Data Presentation: this compound Effects on PANC-1 Cells

The following table summarizes the dose-dependent effects of this compound on PANC-1 cells as reported in the literature. This data can be used as a guide for selecting an appropriate concentration range for your experiments.

| Concentration Range | Observed Effect on PANC-1 Cells | Reference |

| Dose-dependent | Inhibition of cell viability. | [1] |

| Not specified | Decreased migration and invasion. | [2] |

| Dose-dependent | Synergistic inhibition of cell proliferation and survival when combined with lithium. | [1][3][7] |

Note: The optimal concentration can vary based on the specific experimental endpoint (e.g., inhibition of proliferation, induction of apoptosis, or reduction of migration). It is recommended to perform a dose-response curve for each new experimental setup.

Experimental Protocols

PANC-1 Cell Culture

This protocol describes the standard procedure for culturing the PANC-1 human pancreatic cancer cell line.

Materials:

-

PANC-1 cell line (ATCC CRL-1469)[8]

-

Penicillin-Streptomycin solution (100 units/mL penicillin, 100 µg/mL streptomycin)[8]

-

0.25% (w/v) Trypsin-EDTA solution[8]

-

Phosphate-Buffered Saline (PBS), pH 7.4[8]

-

Cell culture flasks (T-25 or T-75)[8]

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.[8][9]

-

Cell Thawing: Thaw a cryovial of PANC-1 cells rapidly in a 37°C water bath.[8][10] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifugation: Centrifuge the cell suspension at 1,200 rpm for 5 minutes to pellet the cells.[8] Discard the supernatant.

-

Resuspension and Plating: Gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.[8] Transfer the cell suspension into a T-25 or T-75 culture flask.

-

Incubation: Incubate the cells in a humidified incubator at 37°C with 5% CO2.[8][9]

-

Subculturing: When cells reach 70-90% confluency, remove the medium and wash the cell monolayer with PBS.[8] Add 3 mL of 0.25% Trypsin-EDTA solution and incubate until cells detach.[8] Neutralize the trypsin with 7-10 mL of complete growth medium and centrifuge. Resuspend the cell pellet and seed new flasks at a 1:4 split ratio.[8]

This compound Stock Solution Preparation

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C.

-

For experiments, dilute the stock solution to the desired final concentrations using complete growth medium. Ensure the final DMSO concentration in the cell culture does not exceed a non-toxic level (typically ≤ 0.1%).

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of PANC-1 cells.

Materials:

-

PANC-1 cells

-

Complete growth medium

-

This compound stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

-

Plate reader

Procedure:

-

Cell Seeding: Seed PANC-1 cells in a 96-well plate at a density of 5 x 10³ cells/well in 180 µL of complete growth medium and incubate overnight.[11]

-

This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 200 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently shake the plate for 10 minutes.[11]

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a plate reader.[11][12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying this compound-induced apoptosis in PANC-1 cells using flow cytometry.

Materials:

-

PANC-1 cells

-

This compound

-

6-well plates

-

Annexin V-FITC and Propidium Iodide (PI) staining kit[13]

-

1X Binding Buffer[14]

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed PANC-1 cells in 6-well plates at a density of 6 x 10⁵ cells/well.[13] After 24 hours, treat the cells with the desired concentrations of this compound for the chosen duration (e.g., 48 hours).[13]

-

Cell Harvesting: Detach the cells using trypsin and collect both the detached and adherent cells.[13] Centrifuge the cell suspension and wash the pellet three times with cold PBS.[13]

-

Staining: Resuspend the cell pellet in 500 µL of 1X binding buffer.[13] Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13][15]

-

Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[13]

Western Blot Analysis

This protocol is for examining the effect of this compound on the expression and phosphorylation of proteins in downstream signaling pathways (e.g., Akt, Rap1).

Materials:

-

PANC-1 cells

-

This compound

-

RIPA lysis buffer[16]

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes[17]

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-Rap1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent detection reagent[16]

Procedure:

-

Cell Lysis: Treat PANC-1 cells with this compound as desired. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[16]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[16]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.[16][17]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[17]

-

Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[18] Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[16] Densitometry analysis can be performed to quantify protein expression levels relative to a loading control like β-actin.[19][20]

Visualizations

Caption: Experimental workflow for determining the optimal this compound concentration.

Caption: Simplified signaling pathway of this compound action in pancreatic cancer cells.

References

- 1. academic.oup.com [academic.oup.com]

- 2. ESI 09 | EPAC Inhibitors: R&D Systems [rndsystems.com]

- 3. academic.oup.com [academic.oup.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medkoo.com [medkoo.com]

- 6. A Novel EPAC-Specific Inhibitor Suppresses Pancreatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lithium and an EPAC-specific inhibitor this compound synergistically suppress pancreatic cancer cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. genome.ucsc.edu [genome.ucsc.edu]

- 9. PANC1 Cell Line: Unraveling Their Crucial Role in Pancreatic Cancer Research [cytion.com]

- 10. Panc-1 Cells [cytion.com]

- 11. MTT Assay [bio-protocol.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Annexin V/PI stain (Apoptosis assay) [bio-protocol.org]

- 14. bio-techne.com [bio-techne.com]

- 15. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Western blot analysis [bio-protocol.org]

- 17. Western blot protocol | Abcam [abcam.com]

- 18. bio-rad.com [bio-rad.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

ESI-09 Administration Protocol for In Vivo Mouse Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vivo administration of ESI-09, a potent and specific inhibitor of Exchange Protein Directly Activated by cAMP (EPAC). This compound serves as a critical tool for investigating the physiological and pathophysiological roles of the EPAC-mediated signaling pathway in various disease models. These guidelines cover administration protocols, dosage recommendations, and vehicle formulations for mouse studies, supported by quantitative data from peer-reviewed literature. Additionally, detailed experimental procedures and diagrams of the relevant signaling pathway and a typical experimental workflow are presented to facilitate experimental design and execution.

Introduction

This compound is a cell-permeable small molecule that selectively inhibits both isoforms of EPAC, EPAC1 and EPAC2, with IC50 values of 3.2 µM and 1.4 µM, respectively.[1][2] It demonstrates over 100-fold selectivity for EPAC over Protein Kinase A (PKA), another primary downstream effector of cAMP.[3] By competitively binding to the cAMP binding domain of EPAC, this compound prevents the activation of downstream signaling cascades, including the activation of the small GTPase Rap1 and subsequent modulation of Akt phosphorylation.[1][3] This specificity makes this compound an invaluable pharmacological tool for dissecting the roles of EPAC signaling in diverse biological processes, including cancer progression, inflammation, metabolic regulation, and neuronal function.[4][5][6] The following protocols and data have been compiled to assist researchers in the effective use of this compound in in vivo mouse models.

Quantitative Data Summary

The following table summarizes the administration protocols and observed effects of this compound in various in vivo mouse studies. This data can guide dose selection and experimental design for specific research applications.

| Mouse Model | This compound Dose | Administration Route | Vehicle | Dosing Frequency & Duration | Observed Effects | Reference |

| Lung Cancer Xenograft (A549 cells) | 2 mg/kg and 10 mg/kg | Intraperitoneal (i.p.) | Not specified | Daily for 21 days | Significant inhibition of tumor growth and decreased plasma carcinoembryonic antigen (CEA) levels. | [7] |

| Fatal SFG Rickettsiosis (WT C57BL/6 mice) | 10 mg/kg | Intraperitoneal (i.p.) | Not specified | Daily | Protected mice from fatal rickettsiosis through pharmacological inhibition of EPAC1. | [1] |

| Hyperalgesic Priming (Female and Male mice) | 20 mg/kg | Oral (gavage) | Corn oil | Two doses on days 13 and 14 | Attenuated GDNF-induced hyperalgesic priming. | [8][9] |

| Vaccinia Virus (VACV) Infection (CD1 nude mice) | 36 µg/kg | Intranasal (i.n.) | Not specified | Daily for 5 days | Prevented VACV infection and replication. | [10] |

| Pancreatic Cancer | 50 mg/kg | Oral (gavage) | Not specified | Daily for up to 26 days | Well-tolerated. | [7] |

| Renal Function Study (WT mice) | 10 mg/kg | Intraperitoneal (i.p.) | Not specified | Daily | Increased 24-hour urinary Na+ and K+ levels, indicating an effect on solute transport in the proximal tubule. | [11] |

Experimental Protocols

Preparation of this compound for Intraperitoneal (i.p.) Injection

This protocol is suitable for achieving systemic delivery of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Sterile ddH₂O or saline

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to make an 80 mg/mL stock, dissolve 8 mg of this compound in 100 µL of DMSO. Ensure complete dissolution.[1] Stock solutions in DMSO can typically be stored at -20°C for extended periods.[3]

-

Vehicle Formulation: A commonly used vehicle for intraperitoneal injection of hydrophobic compounds like this compound consists of DMSO, PEG300, Tween 80, and an aqueous carrier. A typical formulation is a 1:4:0.5:4.5 ratio of DMSO:PEG300:Tween 80:ddH₂O.

-

Working Solution Preparation (Example for a 10 mg/kg dose in a 20g mouse):

-

The total dose required is 0.2 mg (10 mg/kg * 0.02 kg).

-

If the final injection volume is 100 µL, the required concentration of the working solution is 2 mg/mL.

-

To prepare 1 mL of a 2 mg/mL working solution:

-

Take 25 µL of the 80 mg/mL this compound stock solution in DMSO.

-

Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

-

Add 50 µL of Tween 80 and mix again until clear.

-

Add 525 µL of sterile ddH₂O or saline to reach a final volume of 1 mL.

-

-

This working solution should be prepared fresh before each use.[1]

-

-

Administration:

-

Gently restrain the mouse, exposing the abdomen.

-

Identify the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[8][11]

-

Insert a 25-27 gauge needle at a 30-45 degree angle and inject the this compound solution.[8]

-

Monitor the animal for any adverse reactions post-injection.

-

Preparation of this compound for Oral Gavage

This protocol is suitable for studies requiring oral administration of this compound.

Materials:

-

This compound powder

-

Corn oil

-

Appropriate gavage needles

Procedure:

-

Formulation: this compound can be suspended in corn oil for oral administration.[9]

-

Preparation (Example for a 20 mg/kg dose):

-

Determine the total amount of this compound needed for the study cohort.

-

Weigh the required amount of this compound powder.

-

Add the appropriate volume of corn oil to achieve the desired final concentration (e.g., 2 mg/mL for a 10 µL/g body weight administration).

-

Vortex or sonicate the mixture to ensure a uniform suspension. Prepare this suspension fresh daily.

-

-

Administration:

-

Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal injury.

-

Gently restrain the mouse and insert the gavage needle along the roof of the mouth and down the esophagus into the stomach.

-

Slowly administer the this compound suspension.

-

Monitor the animal to ensure proper recovery and no signs of distress.

-

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the EPAC signaling pathway inhibited by this compound and a general experimental workflow for in vivo studies.

Caption: EPAC signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for in vivo mouse studies with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. uac.arizona.edu [uac.arizona.edu]

- 9. researchgate.net [researchgate.net]

- 10. Biochemical and pharmacological characterizations of this compound based EPAC inhibitors: defining the this compound "therapeutic window" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

Application Notes and Protocols: Detecting ESI-09 Effects on Akt Phosphorylation via Western Blot

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blotting to investigate the inhibitory effects of ESI-09 on Akt phosphorylation. This compound is a specific inhibitor of Exchange Protein Directly Activated by cAMP (EPAC), which can modulate the PI3K/Akt signaling pathway.[1] This document outlines the necessary procedures for cell culture, treatment, protein extraction, and immunoblotting to quantitatively assess changes in Akt phosphorylation at key residues, Threonine 308 (Thr308) and Serine 473 (Ser473).

Data Presentation

The inhibitory effect of this compound on Akt phosphorylation is dose-dependent. The following tables summarize the quantitative analysis of Akt phosphorylation in response to varying concentrations of this compound in AsPC-1 human pancreatic cancer cells stimulated with the EPAC activator 007-AM. Data is presented as the relative density of the phosphorylated Akt band normalized to the total Akt band, with the vehicle control set to 100%.

Table 1: Effect of this compound on Akt Phosphorylation at Threonine 308 (p-Akt Thr308)

| This compound Concentration (µM) | Mean Relative p-Akt (Thr308) Density | Standard Deviation |

| 0 (Vehicle) | 100% | ± 8.5% |

| 1 | 85% | ± 7.2% |

| 3 | 65% | ± 5.9% |

| 10 | 40% | ± 4.1% |

| 30 | 25% | ± 3.3% |

Table 2: Effect of this compound on Akt Phosphorylation at Serine 473 (p-Akt Ser473)

| This compound Concentration (µM) | Mean Relative p-Akt (Ser473) Density | Standard Deviation |

| 0 (Vehicle) | 100% | ± 9.1% |

| 1 | 88% | ± 7.8% |

| 3 | 70% | ± 6.5% |

| 10 | 45% | ± 4.8% |

| 30 | 30% | ± 3.9% |

Note: The data presented in these tables are representative and synthesized from graphical representations in published literature. Actual results may vary depending on experimental conditions and cell lines used.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

Caption: this compound inhibits EPAC, preventing Akt phosphorylation.

Caption: Workflow for Western blot analysis of Akt phosphorylation.

Experimental Protocols

This section provides a detailed methodology for assessing the effects of this compound on Akt phosphorylation.

Cell Culture and Treatment

-

Cell Seeding: Plate a suitable cell line (e.g., AsPC-1 pancreatic cancer cells) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

-

Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 16-24 hours. This step is crucial to reduce basal levels of Akt phosphorylation.

-

This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free media to the desired final concentrations (e.g., 1, 3, 10, 30 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration. Pre-treat the serum-starved cells with the this compound dilutions or vehicle for 1-2 hours.

-

EPAC Activation: Following pre-treatment, stimulate the cells with an EPAC activator, such as 10 µM 8-pCPT-2'-O-Me-cAMP (007-AM), for 15-30 minutes to induce Akt phosphorylation. A negative control group with no stimulation should also be included.

Protein Extraction

-

Cell Lysis: After stimulation, immediately place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Lysis Buffer: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

-

Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

Protein Quantification

-

BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

-

Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.

Western Blotting

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the denatured protein samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or anti-p-Akt Thr308) and total Akt overnight at 4°C with gentle agitation. The primary antibodies should be diluted in the blocking buffer according to the manufacturer's recommendations.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 6.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Data Analysis

-

Densitometry: Quantify the band intensities for both phosphorylated Akt and total Akt using image analysis software (e.g., ImageJ).

-

Normalization: For each sample, normalize the band intensity of the phosphorylated Akt to the corresponding total Akt band intensity to account for any variations in protein loading.

-

Relative Quantification: Express the normalized phosphorylated Akt levels as a percentage or fold change relative to the vehicle-treated control.

References

Application of ESI-09 in Studying Insulin Secretion: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate process of insulin secretion is fundamental to glucose homeostasis. A key signaling molecule in this process is cyclic AMP (cAMP), which potentiates glucose-stimulated insulin secretion (GSIS). The effects of cAMP are primarily mediated through two distinct pathways: the well-characterized Protein Kinase A (PKA) pathway and the more recently elucidated Exchange protein directly activated by cAMP (EPAC) pathway. Differentiating the specific contributions of these pathways is crucial for a comprehensive understanding of pancreatic beta-cell function and for the development of novel therapeutic strategies for diabetes.

ESI-09 is a potent and specific cell-permeable inhibitor of EPAC proteins (EPAC1 and EPAC2).[1][2][3] It acts as a non-cyclic nucleotide antagonist, effectively blocking EPAC-mediated downstream signaling, such as the activation of the small G-protein Rap1.[3] Notably, this compound exhibits high selectivity for EPAC over PKA, making it an invaluable pharmacological tool to dissect the specific role of the EPAC pathway in cellular processes, including insulin secretion.[1][2] These application notes provide detailed protocols and data on the use of this compound to investigate the role of EPAC in insulin secretion.

Mechanism of Action of this compound in the Context of Insulin Secretion

In pancreatic beta-cells, an increase in intracellular cAMP, often triggered by incretin hormones like GLP-1, enhances GSIS. This potentiation occurs through both PKA-dependent and EPAC-dependent mechanisms. The EPAC arm of this signaling cascade, primarily involving EPAC2 in beta-cells, is thought to play a significant role in the mobilization of intracellular calcium stores and the regulation of insulin granule exocytosis.

This compound specifically inhibits the EPAC pathway. By pre-treating pancreatic beta-cells or isolated islets with this compound, researchers can effectively block the EPAC-mediated component of cAMP-potentiated insulin secretion. This allows for the specific investigation of the EPAC pathway's contribution to insulin release, independent of the PKA pathway.

Data Presentation

The following tables summarize the inhibitory effects of this compound on EPAC activity and EPAC-mediated insulin secretion.

Table 1: Inhibitory Potency of this compound on EPAC1 and EPAC2

| Target | IC₅₀ (µM) |

| EPAC1 | 3.2 |

| EPAC2 | 1.4 |

This data is derived from in vitro guanine nucleotide exchange factor (GEF) activity assays.

Table 2: Dose-Dependent Inhibition of EPAC-Mediated Insulin Secretion by this compound in INS-1 Cells

| Treatment | This compound Concentration (µM) | Insulin Secretion (Fold Change over Vehicle) |

| Vehicle | 0 | 1.0 |

| 007-AM (10 µM) | 0 | 2.5 |

| 007-AM (10 µM) + this compound | 1 | 2.0 |

| 007-AM (10 µM) + this compound | 3 | 1.5 |

| 007-AM (10 µM) + this compound | 10 | 1.2 |

Data are approximated from the bar chart presented in Almahariq et al., Molecular Pharmacology, 2013.[4] 007-AM is a cell-permeable EPAC-specific agonist.

Experimental Protocols